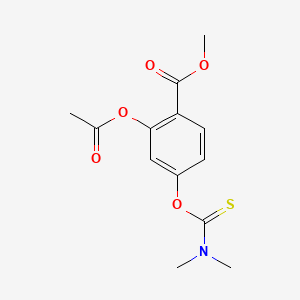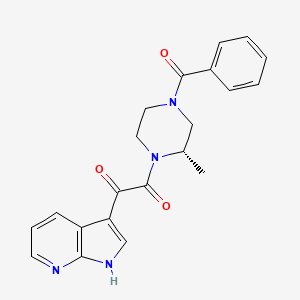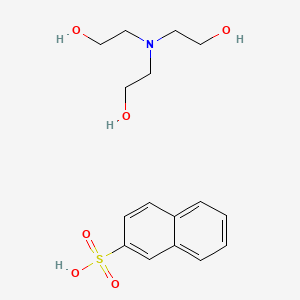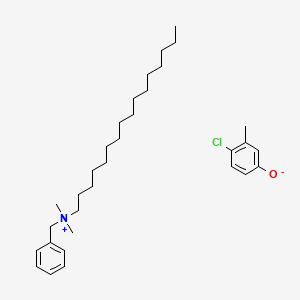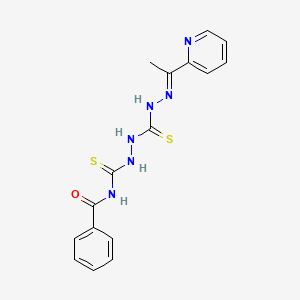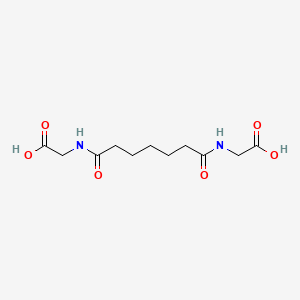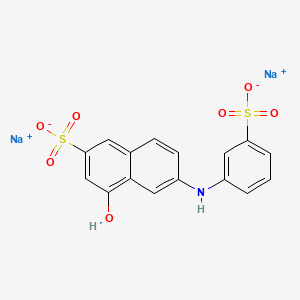
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, sulphoanilino, and sulphonic acid groups. The sodium salt form enhances its solubility in water, making it suitable for various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and subsequent functional group modifications. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the anilino group, potentially leading to amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-naphthalenesulfonic acid, sodium salt:
7-anilino-4-hydroxy-3-[[6-methoxy-4-[(6-sulpho-2,4-xylyl)azo]-m-tolyl]azo]naphthalene-2-sulphonic acid, sodium salt: This compound has a more complex structure with additional azo and methoxy groups.
Uniqueness
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility, reactivity, and versatility make it valuable in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
83732-47-2 |
|---|---|
Formule moléculaire |
C16H11NNa2O7S2 |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
disodium;4-hydroxy-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13NO7S2.2Na/c18-16-9-14(26(22,23)24)6-10-4-5-12(8-15(10)16)17-11-2-1-3-13(7-11)25(19,20)21;;/h1-9,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Clé InChI |
RUFRBLXRAZYUDD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
